Diethyl 2-(4-nitrophenyl)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

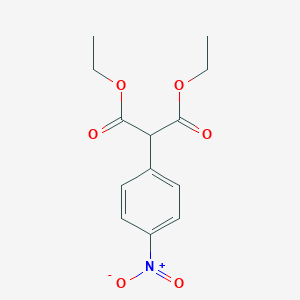

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(4-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-5-7-10(8-6-9)14(17)18/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWDYQVTRGDDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446566 | |

| Record name | Diethyl 2-(4-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10565-13-6 | |

| Record name | Diethyl 2-(4-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the CAS number for Diethyl 2-(4-nitrophenyl)malonate?

CAS Number: 10565-13-6

This technical guide provides comprehensive information on Diethyl 2-(4-nitrophenyl)malonate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a substituted malonic ester derivative. The presence of the electron-withdrawing nitrophenyl group significantly influences its chemical reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 10565-13-6 | [1] |

| Molecular Formula | C₁₃H₁₅NO₆ | |

| Molecular Weight | 281.26 g/mol | |

| IUPAC Name | diethyl 2-(4-nitrophenyl)propanedioate | |

| Synonyms | Diethyl 4-nitrophenylmalonate, 2-(4-Nitrophenyl)-malonic acid diethyl ester | [1] |

| Appearance | Not specified, likely a solid or oil | |

| Solubility | Very slightly soluble (0.19 g/L) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data

| Spectrum Type | Key Data Points | Reference |

| ¹H NMR | Data available on PubChem, acquired on a Bruker WM-250 instrument. | |

| ¹³C NMR | Data available for related compounds, such as diethyl 2-(1-(4-nitrophenyl)-3-oxo-3-phenylpropyl)malonate. | [2] |

| Infrared (IR) | IR spectra for related compounds like Diethyl 2-(4-nitrobenzylidene)malonate are available. | |

| Mass Spectrometry | General fragmentation patterns for 2-substituted diethyl malonate derivatives have been described. The loss of the malonate group (M-159) is a common fragmentation. | [3] |

Synthesis and Reactivity

The synthesis of this compound can be approached through the principles of malonic ester synthesis. Given the challenges with direct arylation of diethyl malonate, alternative strategies are often employed.

Proposed Synthetic Workflow

A potential synthetic route involves the nucleophilic aromatic substitution of a suitable 4-nitro-substituted benzene derivative with the enolate of diethyl malonate.

References

Diethyl 2-(4-nitrophenyl)malonate molecular structure and weight.

An In-depth Technical Guide to Diethyl 2-(4-nitrophenyl)malonate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Core Molecular Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₆ | [1][2][3] |

| Molecular Weight | 281.26 g/mol | [1] |

| Exact Mass | 281.08993720 Da | [1] |

| CAS Number | 10565-13-6 | [1][2] |

| IUPAC Name | diethyl 2-(4-nitrophenyl)propanedioate | [1] |

| SMILES | CCOC(=O)C(C1=CC=C(C=C1)--INVALID-LINK--[O-])C(=O)OCC | [1] |

| InChI | InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-5-7-10(8-6-9)14(17)18/h5-8,11H,3-4H2,1-2H3 | [1] |

| InChIKey | VTWDYQVTRGDDEE-UHFFFAOYSA-N | [1] |

Molecular Structure

The molecular structure of this compound consists of a central alpha-carbon atom bonded to a 4-nitrophenyl group and two ethoxycarbonyl groups.

Experimental Protocols

The synthesis of this compound is typically achieved through the alkylation of diethyl malonate. What follows is a generalized experimental protocol based on standard organic synthesis methodologies.

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (or a similar strong base)

-

4-Nitrobenzyl bromide (or other suitable 4-nitrobenzyl halide)

-

Anhydrous ethanol (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Enolate Formation: A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Diethyl malonate is then added dropwise to the stirred solution at room temperature. The reaction mixture is stirred for a period to ensure complete formation of the diethyl malonate enolate.

-

Alkylation: A solution of 4-nitrobenzyl bromide in anhydrous ethanol is added dropwise to the enolate solution. The reaction mixture is then heated to reflux and maintained at that temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is then dissolved in water and acidified with hydrochloric acid.

-

Extraction and Purification: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed in vacuo to yield the crude product.

-

Final Purification: The crude this compound can be further purified by column chromatography or recrystallization to obtain the final product of high purity.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol described above.

Applications in Research and Drug Development

Diethyl malonate and its derivatives are versatile building blocks in organic synthesis. The presence of the 4-nitrophenyl group in this compound makes it a valuable intermediate for the synthesis of various target molecules in drug discovery. The nitro group can be readily reduced to an amino group, which can then be further functionalized, allowing for the creation of a diverse library of compounds for biological screening. This compound can serve as a precursor in the synthesis of heterocyclic compounds and other complex molecules with potential therapeutic applications.

References

Physical and chemical properties of Diethyl 2-(4-nitrophenyl)malonate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(4-nitrophenyl)malonate is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of complex molecules, particularly in the realm of medicinal chemistry and drug development. Its unique structural features, combining a reactive malonic ester moiety with an electron-withdrawing nitrophenyl group, make it a valuable building block for the construction of heterocyclic systems and other pharmacologically relevant scaffolds. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, including its spectroscopic characterization, reactivity, and applications in synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | Diethyl p-nitrophenylmalonate, 2-(4-Nitrophenyl)malonic acid diethyl ester | |

| CAS Number | 10565-13-6 | |

| Molecular Formula | C₁₃H₁₅NO₆ | |

| Molecular Weight | 281.26 g/mol | |

| Appearance | Not specified (likely a solid) | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Very slightly soluble (0.19 g/L) | |

| XLogP3-AA | 2.4 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 6 |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

A proton nuclear magnetic resonance (¹H NMR) spectrum of this compound has been reported. The expected signals would correspond to the aromatic protons of the nitrophenyl ring, the methine proton of the malonate backbone, and the methylene and methyl protons of the two ethyl ester groups.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would provide information on the carbon framework of the molecule. The spectrum is expected to show distinct signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the methine carbon, and the carbons of the ethyl groups.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound would exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

Strong C=O stretching vibrations for the ester carbonyl groups.

-

Characteristic N-O stretching vibrations for the nitro group.

-

C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

-

C-O stretching vibrations for the ester linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 281.26 g/mol . Common fragmentation pathways for diethyl malonate derivatives involve the loss of ethoxy and carbonyl groups.

Chemical Properties and Reactivity

This compound is a versatile synthon due to the presence of multiple reactive sites.

Reactions at the Malonate Moiety

The malonate portion of the molecule is susceptible to several important transformations:

-

Hydrolysis: The diethyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid, 2-(4-nitrophenyl)malonic acid.

-

Transesterification: The ethyl groups of the esters can be exchanged with other alkyl groups by reaction with an alcohol in the presence of an acid or base catalyst.

-

Alkylation/Acylation: The acidic proton on the α-carbon of the malonate can be removed by a suitable base to generate a nucleophilic enolate, which can then be alkylated or acylated. However, for this compound, this position is already substituted.

Reactions involving the Nitro Group

The aromatic nitro group is a key functional handle that can undergo various transformations, most notably:

-

Reduction: The nitro group can be readily reduced to an amino group (-NH₂) using a variety of reducing agents, such as catalytic hydrogenation (e.g., Pd/C, H₂) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl). This transformation is crucial for introducing a nucleophilic center on the aromatic ring, opening up pathways for the synthesis of heterocyclic compounds.

Synthesis

The synthesis of this compound is typically achieved through the alkylation of diethyl malonate with a suitable 4-nitrobenzyl halide. A general experimental workflow is depicted below.

Caption: General workflow for the synthesis of this compound.

A detailed experimental protocol would involve the slow addition of a base to a solution of diethyl malonate in a suitable solvent, followed by the addition of the 4-nitrobenzyl halide. The reaction mixture is then typically heated to drive the reaction to completion. After cooling, the product is isolated by extraction and purified, often by recrystallization from a suitable solvent system like ethanol/water or by column chromatography.

Applications in Drug Development

The unique combination of functional groups in this compound makes it a valuable precursor in the synthesis of various biologically active molecules.

Synthesis of Heterocyclic Compounds

A primary application of this compound is in the synthesis of heterocyclic structures. The reduction of the nitro group to an amine, followed by intramolecular cyclization reactions involving the malonate ester functionalities, can lead to the formation of various nitrogen-containing heterocycles. One notable application is in the synthesis of 3,3-disubstituted oxindoles, a structural motif found in numerous natural products and pharmaceuticals with a wide range of biological activities.

The general pathway for this transformation is illustrated below.

Caption: Pathway for the synthesis of oxindole derivatives.

Building Block in Medicinal Chemistry

Beyond the synthesis of specific heterocyclic systems, this compound serves as a versatile building block for introducing the 4-nitrophenylmalonate moiety into larger molecules during the development of new drug candidates. The nitro group can be further functionalized, and the malonate esters provide handles for chain extension or the introduction of other functional groups, allowing for the systematic exploration of structure-activity relationships.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant applications in drug discovery and development. Its well-defined physical and chemical properties, coupled with its reactivity, make it a reliable building block for the construction of complex molecular architectures, particularly heterocyclic compounds with potential therapeutic applications. This guide provides a foundational understanding of this important molecule for researchers and scientists working in the field of medicinal chemistry. Further research into its applications and the development of novel synthetic methodologies will undoubtedly continue to expand its utility in the creation of new and improved therapeutic agents.

An In-Depth Technical Guide to the Spectral Data of Diethyl 2-(4-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Diethyl 2-(4-nitrophenyl)malonate (CAS No. 10565-13-6), a key chemical intermediate. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development by presenting detailed spectral information, experimental methodologies, and structural elucidation.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 10565-13-6[1] |

| Molecular Formula | C₁₃H₁₅NO₆[1] |

| Molecular Weight | 281.26 g/mol |

| Chemical Structure |

Spectral Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description |

| Data not available in search results |

Mass Spectrometry (MS)

| m/z | Interpretation |

| Data not available in search results |

Note: Specific, quantitative spectral data for this compound was not available in the performed search. The tables are provided as a template for data presentation.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented. These methodologies are standard in the field of organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment is conducted.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Key parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

The anvil is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the ion source of the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Experimental Workflow for Spectral Analysis

Caption: Workflow for the spectral analysis of a chemical compound.

Structural Relationship and Key Spectral Features

Caption: Key structural features and their expected spectral signals.

References

The Nitro Group's Decisive Role in the Reactivity of Diethyl 2-(4-nitrophenyl)malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pivotal role the nitro group plays in the chemical reactivity of diethyl 2-(4-nitrophenyl)malonate. The presence of the nitro moiety at the para-position of the phenyl ring profoundly influences the electronic properties of the entire molecule, dictating its behavior in a variety of chemical transformations. This document will explore the electron-withdrawing effects of the nitro group, its impact on the acidity of the malonate's α-proton, and its function as a versatile synthetic handle for further molecular elaboration. Detailed experimental protocols for key reactions and spectroscopic data are provided to offer a comprehensive resource for researchers utilizing this important synthetic intermediate.

Introduction

This compound is a valuable building block in organic synthesis, prized for the dual reactivity conferred by its malonic ester and nitrophenyl functionalities. The strategic placement of the nitro group, a potent electron-withdrawing group, is not merely an incidental feature but a critical determinant of the molecule's chemical character. This guide will dissect the multifaceted influence of the nitro group on the reactivity of the parent molecule, providing both a theoretical framework and practical experimental details.

The Electron-Withdrawing Nature of the Nitro Group

The nitro group (-NO₂) exerts a powerful electron-withdrawing effect through both inductive and resonance mechanisms. This has significant consequences for the reactivity of both the aromatic ring and the malonate moiety.

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring through the sigma bond framework.

-

Resonance Effect (-M): The nitro group can delocalize electron density from the phenyl ring onto its oxygen atoms, as depicted in the resonance structures below. This effect is most pronounced at the ortho and para positions.

The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution by reducing its electron density.[1][2] Conversely, it activates the ring towards nucleophilic aromatic substitution, although this is less commonly exploited in the chemistry of this particular malonate.

Enhanced Acidity of the α-Proton

The most significant impact of the 4-nitro group on the reactivity of the malonate portion is the increased acidity of the α-proton. The electron-withdrawing nitro group, in concert with the two ester carbonyl groups, effectively stabilizes the resulting carbanion (enolate) through delocalization of the negative charge.

Reactivity in Key Organic Transformations

The electronic modifications induced by the nitro group make this compound a versatile substrate for a range of important synthetic transformations.

Knoevenagel Condensation

The increased acidity of the α-proton facilitates the Knoevenagel condensation with aldehydes and ketones. The reaction typically proceeds under mild basic catalysis to yield an α,β-unsaturated product. The nitro group in the aromatic ring of the resulting product further enhances its utility as a Michael acceptor.

Michael Addition

The enolate of this compound is a soft nucleophile that readily participates in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. The ease of enolate formation under mild conditions makes it an attractive partner in these conjugate addition reactions.

Reduction of the Nitro Group

The nitro group serves as a masked amino group. It can be readily reduced to a primary amine, which opens up a vast array of subsequent chemical modifications, including diazotization, acylation, and the formation of heterocyclic systems. This transformation is a cornerstone of its utility in the synthesis of pharmaceuticals and other complex organic molecules.

Quantitative Data

While specific kinetic data for this compound is scarce, the following table summarizes relevant physical and spectroscopic properties. The reactivity can be inferred from the known electronic effects of the nitro group.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₆ | [3] |

| Molecular Weight | 281.26 g/mol | [3] |

| CAS Number | 10565-13-6 | [3] |

| Appearance | Pale yellow solid | Inferred |

| pKa of α-proton (estimated) | < 13 | Inferred |

Spectroscopic Data for a closely related compound, Diethyl 2-(4-nitrobenzylidene)malonate:

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, 200 MHz) | δ 1.28 (t, J = 7.1 Hz, 3H), 1.35 (t, J = 7.1 Hz, 3H), 4.33 (q, J = 7.1 Hz, 4H), 7.60 (d, J = 8.4 Hz, 2H), 7.75 (s, 1H), 8.23 (d, J = 8.4 Hz, 2H) | [4] |

| ¹³C NMR | Data available in spectral databases | [1] |

| IR (KBr) | Characteristic peaks for C=O (ester), NO₂ (asymmetric and symmetric stretching), C=C, and aromatic C-H | Inferred |

Experimental Protocols

The following protocols are representative examples of key transformations involving this compound and its precursors.

Synthesis of this compound (Representative Procedure)

This procedure is adapted from the synthesis of related substituted phenylmalonates.

Reaction:

Materials:

-

4-Chloronitrobenzene

-

Diethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add diethyl malonate (1.0 equivalent) dropwise to the suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

-

Add a solution of 4-chloronitrobenzene (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Knoevenagel Condensation with 4-Nitrobenzaldehyde

This protocol is for the reaction of diethyl malonate with 4-nitrobenzaldehyde to form diethyl 2-(4-nitrobenzylidene)malonate, a closely related and illustrative reaction.[4]

Reaction:

Materials:

-

4-Nitrobenzaldehyde

-

Diethyl malonate

-

Piperidine

-

Toluene

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-nitrobenzaldehyde (1.0 equivalent) and diethyl malonate (1.1 equivalents) in toluene.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature and dilute with toluene.

-

Wash the organic solution sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield diethyl 2-(4-nitrobenzylidene)malonate as a solid.[4]

Reduction of the Nitro Group to an Amino Group (Representative Procedure)

This is a general procedure for the catalytic hydrogenation of an aromatic nitro group.

Reaction:

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl acetate

-

Hydrogen gas

-

Celite

Procedure:

-

To a hydrogenation flask, add this compound (1.0 equivalent) and a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add 10% Pd/C (5-10 mol% catalyst loading).

-

Seal the flask and purge with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the flask with hydrogen (typically 1-3 atm or using a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude diethyl 2-(4-aminophenyl)malonate, which can be purified further if necessary.

Visualizations

Logical Relationship of the Nitro Group's Influence

Caption: Influence of the nitro group on reactivity.

Experimental Workflow for Synthesis and Key Reactions

References

Acidity of the α-Hydrogen in Diethyl 2-(4-nitrophenyl)malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity of the alpha-hydrogen in diethyl 2-(4-nitrophenyl)malonate. This compound is of significant interest in organic synthesis, serving as a versatile precursor for a variety of complex molecules, including pharmacologically active compounds. The acidity of the α-hydrogen is a critical parameter that dictates its reactivity and utility in carbon-carbon bond formation.

Core Concepts: Factors Influencing Acidity

The acidity of the α-hydrogen in this compound is significantly enhanced by the cumulative electron-withdrawing effects of three distinct functional groups. The primary contributors to this increased acidity are the two flanking diethyl ester groups, which stabilize the resulting carbanion through resonance and inductive effects. The presence of a 4-nitrophenyl substituent further amplifies this acidity through its potent electron-withdrawing properties.

The delocalization of the negative charge upon deprotonation is the principal stabilizing factor. The resulting enolate is stabilized by resonance, with the negative charge being shared between the α-carbon and the oxygen atoms of both carbonyl groups.[1][2] The addition of the 4-nitrophenyl group introduces further resonance stabilization, delocalizing the negative charge into the aromatic ring and onto the nitro group.

Quantitative Acidity Data

| Compound | pKa (in DMSO) |

| Diethyl malonate | ~13[3][4] |

| This compound | Estimated < 13 |

Experimental Protocol: Spectrophotometric pKa Determination

The presence of the 4-nitrophenyl group provides a convenient chromophore for determining the pKa of the α-hydrogen using UV-Vis spectrophotometry. The absorbance of the compound will differ between its protonated and deprotonated (enolate) forms, allowing for the determination of their relative concentrations at various pH values.

Materials:

-

This compound

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7-12)

-

Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values.

-

Sample Preparation: For each buffer solution, prepare a sample by adding a small, precise volume of the stock solution to a volumetric flask and diluting to the mark with the buffer. Ensure the final concentration of the compound is suitable for spectrophotometric analysis.

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum of each buffered solution over a relevant wavelength range.

-

Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

-

Measure the absorbance of each solution at this wavelength.

-

-

Data Analysis:

-

Plot the measured absorbance versus the pH of the buffer solutions.

-

The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log [(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the fully protonated form, and AB is the absorbance of the fully deprotonated form.

-

Logical Relationships in Acidity

The following diagram illustrates the key factors that contribute to the enhanced acidity of the α-hydrogen in this compound.

Caption: Factors influencing the acidity of the α-hydrogen.

Experimental Workflow for pKa Determination

The workflow for the spectrophotometric determination of the pKa is outlined below.

Caption: Workflow for spectrophotometric pKa determination.

This guide provides a comprehensive overview of the acidity of the α-hydrogen in this compound, offering valuable insights for researchers in organic synthesis and drug development. The enhanced acidity of this proton is a key feature that enables its wide-ranging applications in the synthesis of complex organic molecules.

References

Solubility of Diethyl 2-(4-nitrophenyl)malonate in common lab solvents.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(4-nitrophenyl)malonate is a multifaceted organic compound utilized as an intermediate in the synthesis of various pharmaceutical agents and other complex organic molecules. A thorough understanding of its solubility in common laboratory solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a schematic representation of its synthesis.

Solubility Profile

The solubility of a compound is dependent on its molecular structure, polarity, and the nature of the solvent. This compound possesses both polar (nitro group, ester functionalities) and non-polar (phenyl ring, ethyl groups) characteristics, suggesting it will exhibit a range of solubilities in different solvents.

Quantitative Solubility Data

A comprehensive search of available literature and chemical databases yielded limited quantitative solubility data for this compound. The table below summarizes the available information.

| Solvent | Temperature (°C) | Solubility (g/L) | Data Type |

| Water | 25 | 0.19[1] | Calculated |

It is important to note that the solubility in water is a calculated value and may not reflect experimentally determined results.

Qualitative Solubility Analysis

In the absence of extensive experimental data, a qualitative assessment of solubility can be inferred from the compound's structure. As a moderately polar molecule, this compound is expected to be sparingly soluble in water and more soluble in organic solvents. Its solubility is likely to increase with the polarity of the organic solvent. It is anticipated to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderately soluble in alcohols such as ethanol and methanol, as well as in chlorinated solvents like dichloromethane and chloroform. Its solubility in non-polar solvents like hexanes is expected to be low.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol can be employed to determine the solubility of this compound in various solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a syringe filter into a clean vial.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the standard solutions and the filtered sample solution using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to quantify the concentration in the sample.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of the compound in the saturated solution, typically in units of g/L or mg/mL.

-

Synthesis Workflow

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The following diagram illustrates a general workflow for its preparation.

This technical guide provides a foundational understanding of the solubility of this compound. For critical applications, it is recommended that researchers experimentally determine the solubility in their specific solvent systems and conditions.

References

The Genesis of a Key Synthetic Building Block: Diethyl 2-(4-nitrophenyl)malonate

A comprehensive overview of the historical synthesis and physicochemical properties of Diethyl 2-(4-nitrophenyl)malonate, a pivotal intermediate in the development of novel therapeutics and functional materials.

This technical guide delves into the discovery and seminal synthesis of this compound, offering researchers, scientists, and drug development professionals a detailed resource on this critical chemical entity. While the precise moment of its first discovery remains archived within the extensive historical chemical literature, its synthesis is rooted in the foundational principles of nucleophilic aromatic substitution, a cornerstone of organic chemistry.

The presence of the strongly electron-withdrawing nitro group on the phenyl ring activates it towards nucleophilic attack by the diethyl malonate anion. This activation is a classic example of how electronic effects can be harnessed to achieve otherwise challenging carbon-carbon bond formations. Early preparations of this and similar compounds likely relied on the reaction of a 4-nitrohalobenzene with diethyl malonate in the presence of a base.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound, providing a baseline for its identification and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₆ | |

| Molecular Weight | 281.26 g/mol | |

| Melting Point | 58-59 °C | [1] |

| Appearance | Pale yellow crystalline solid | |

| CAS Number | 10565-13-6 |

Further spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR, would be included here as it becomes available from definitive sources.

The First Synthesis: A Historical Perspective

The initial synthesis of this compound is understood to proceed via a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway leverages the electron-deficient nature of the aromatic ring in 4-substituted nitroaromatics.

Experimental Protocol: A Generalized Historical Synthesis

The following protocol is a representation of the likely historical method for the first synthesis of this compound, based on established chemical principles of the late 19th and early 20th centuries.

Objective: To synthesize this compound via the reaction of a suitable 4-nitro-substituted benzene derivative with diethyl malonate.

Materials:

-

4-Nitrochlorobenzene (or other suitable 4-nitrohalobenzene)

-

Diethyl malonate

-

Sodium ethoxide (prepared in situ from sodium metal and absolute ethanol)

-

Absolute ethanol

-

Diethyl ether

-

Dilute hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Nucleophile: A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in an excess of absolute ethanol under anhydrous conditions.

-

Formation of the Malonate Anion: To the freshly prepared sodium ethoxide solution, diethyl malonate is added dropwise with stirring. This results in the formation of the diethyl malonate carbanion, a potent nucleophile.

-

Nucleophilic Aromatic Substitution: The solution of the diethyl malonate anion is then treated with 4-nitrochlorobenzene. The reaction mixture is heated under reflux for several hours to facilitate the substitution reaction.

-

Work-up and Isolation: After the reaction is complete, the solvent (ethanol) is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The aqueous layer is acidified with dilute hydrochloric acid to neutralize any remaining base. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The crude product is obtained by evaporation of the diethyl ether. Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow crystals of this compound.

Synthesis Workflow

The logical flow of the historical synthesis is depicted in the following diagram:

Signaling Pathway of the Key Reaction

The core of the synthesis is the nucleophilic aromatic substitution reaction. The mechanism involves the attack of the diethyl malonate anion on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group yields the final product.

References

Navigating the Acquisition and Synthesis of Diethyl 2-(4-nitrophenyl)malonate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability and synthetic pathways for Diethyl 2-(4-nitrophenyl)malonate (CAS No. 10565-13-6), a key building block for medicinal chemistry and drug development professionals. This document offers a comprehensive summary of commercial suppliers, detailed experimental protocols for its synthesis, and visual representations of the underlying chemical processes to facilitate its application in research and development.

Commercial Availability and Supplier Overview

This compound is accessible through a variety of chemical suppliers, catering to diverse research and development needs. The availability, purity, and pricing can vary, and a summary of offerings from prominent suppliers is presented below. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) | Notes |

| Sigma-Aldrich (distributor for Combi-Blocks, Inc.) | COM448672962 | >95% | Inquire | Inquire | Pricing and availability require login to the website. |

| Simson Pharma | - | Custom Synthesis | Custom | Inquire | Offers custom synthesis of the compound. A certificate of analysis is provided with each product.[1] |

| Benchchem | B3054772 (related compound) | Inquire | Inquire | Inquire | While not listing the exact compound, they offer a methylated analogue, suggesting potential custom synthesis capabilities. |

| BuyersGuideChem | - | Inquire | 250 mg, 500 mg, 1 g, 5 g | Historical data available | Provides historical pricing data, with prices in 2022 ranging from $206.00 for 250 mg to $344.00 for 500 mg.[2] Current pricing and availability require inquiry. |

| CP Lab Safety | - | ±98% (related compound) | 100 mg | $49.99 (for a related bromo-derivative) | Sells a related bromo-derivative, indicating a portfolio of substituted nitrophenyl malonates. |

| Chemcd | CCD00520975 | >95% to >97% | 1 g, 5 g, 100 g | Inquire | Lists multiple suppliers and historical buying demands, indicating a range of available purities. |

Note: Pricing and availability are subject to change. It is recommended to verify the information with the respective suppliers.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a carbanion generated from diethyl malonate with an electron-deficient aromatic ring, such as 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack.

A detailed experimental protocol, adapted from the synthesis of a structurally similar compound, is provided below.

Reaction: Nucleophilic Aromatic Substitution

Materials:

-

Diethyl malonate (0.2 mole)

-

1-Chloro-4-nitrobenzene (0.1 mole)

-

Sodium metal (0.2 mole)

-

Anhydrous Ethanol (200 mL)

-

Methylene chloride (300 mL)

-

2N Hydrochloric acid (400 mL)

-

Magnesium sulfate

-

Hexane

-

Diisopropyl ether

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a stirring bar, carefully add 4.6 g (0.2 mole) of sodium metal to 200 mL of anhydrous ethanol at 0°C. The reaction is exothermic and should be performed with caution.

-

Formation of the Malonate Carbanion: Once all the sodium has reacted to form sodium ethoxide, add 32 g (0.2 mole) of diethyl malonate to the solution at 0°C.

-

Nucleophilic Aromatic Substitution: To the solution of the diethyl malonate carbanion, add 15.76 g (0.1 mole) of 1-chloro-4-nitrobenzene.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, pour the mixture into a beaker containing 400 mL of ice-cold 2N hydrochloric acid and 300 mL of methylene chloride.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and then concentrate it to an oil using a rotary evaporator.

-

Crystallization and Purification: Induce crystallization of the residual oil by trituration with hexane containing a small amount of diisopropyl ether. The resulting solid can be further purified by recrystallization from a hot hexane-diisopropyl ether mixture to yield this compound.

Visualizing the Chemistry: Synthesis Pathway and Workflow

To further elucidate the chemical processes, the following diagrams, generated using the DOT language, illustrate the synthesis pathway and a general experimental workflow.

References

Methodological & Application

Step-by-Step Synthesis of Diethyl 2-(4-nitrophenyl)malonate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Diethyl 2-(4-nitrophenyl)malonate, a valuable intermediate in organic synthesis and drug discovery. The procedure outlined is based on the well-established malonic ester synthesis, specifically the alkylation of diethyl malonate.

Introduction

This compound is a versatile building block characterized by the presence of a reactive methylene group and a nitrophenyl moiety. This combination of functional groups makes it a key precursor for the synthesis of various heterocyclic compounds and molecules with potential biological activity. The electron-withdrawing nature of the nitrophenyl group can influence the reactivity of the adjacent malonate system, making it an interesting substrate for further chemical transformations.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction. Diethyl malonate is first deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an appropriate electrophile, 4-nitrobenzyl halide (e.g., bromide or chloride), to yield the desired product.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from diethyl malonate and 4-nitrobenzyl bromide using sodium ethoxide as the base.

Materials and Reagents:

-

Diethyl malonate (C₇H₁₂O₄)

-

4-Nitrobenzyl bromide (C H₆BrNO₂)

-

Sodium metal (Na)

-

Absolute Ethanol (C₂H₅OH)

-

Diethyl ether ((C₂H₅)₂O)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1 equivalent) to absolute ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.

-

Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature with stirring.

-

Alkylation Reaction: Dissolve 4-nitrobenzyl bromide (1 equivalent) in a minimal amount of absolute ethanol and add it dropwise to the stirred solution of the diethyl malonate enolate. After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Work-up: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. b. To the residue, add water and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). c. Combine the organic extracts and wash sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a crystalline solid.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| IUPAC Name | diethyl 2-(4-nitrophenyl)propanedioate |

| CAS Number | 10565-13-6 |

| Molecular Formula | C₁₃H₁₅NO₆ |

| Molecular Weight | 281.26 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 58-59 °C |

| ¹H NMR (CDCl₃) | Data not available in search results |

| ¹³C NMR (CDCl₃) | Data not available in search results |

| IR (KBr, cm⁻¹) | Data not available in search results |

| Typical Yield | Dependent on specific reaction conditions |

Note: Specific spectral data was not available in the search results. Researchers should perform their own characterization to confirm the identity and purity of the synthesized compound.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: Alkylation of Didiethyl Malonate with 4-Nitrobenzyl Bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The alkylation of diethyl malonate is a cornerstone of organic synthesis, primarily utilized in the malonic ester synthesis to form substituted carboxylic acids. This reaction proceeds via the formation of a stabilized enolate ion from diethyl malonate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.

This document provides a detailed protocol for the specific alkylation of diethyl malonate with 4-nitrobenzyl bromide to synthesize diethyl 2-(4-nitrobenzyl)malonate. This product serves as a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The electron-withdrawing nitro group makes the benzyl bromide an excellent electrophile for this reaction.

Reaction Scheme

The overall reaction is as follows:

Diethyl Malonate + 4-Nitrobenzyl Bromide → Diethyl 2-(4-nitrobenzyl)malonate + Hydrogen Bromide

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of diethyl 2-(2-nitrobenzyl)malonate.[1]

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Diethyl Malonate | 160.17 | 8.89 g | 55.0 |

| 4-Nitrobenzyl Bromide | 216.03 | 10.0 g | 46.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 9.6 g | 69.0 |

| Dimethylformamide (DMF) | - | 60 mL | - |

| Ethyl Acetate (EtOAc) | - | ~750 mL | - |

| Hexane | - | As needed | - |

| Deionized Water | - | 600 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

3.2. Equipment

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

3.3. Procedure

-

Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add diethyl malonate (8.89 g, 55.0 mmol) and dimethylformamide (50 mL).

-

Base Addition: Add potassium carbonate (9.6 g, 69.0 mmol) to the stirring solution. Stir the resulting suspension under an inert atmosphere for 15 minutes at room temperature. The formation of the malonate enolate occurs during this step.

-

Alkylation: Dissolve 4-nitrobenzyl bromide (10.0 g, 46.0 mmol) in dimethylformamide (10 mL). Slowly add this solution to the reaction mixture using a dropping funnel over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.[1]

-

Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with deionized water (600 mL). Transfer the mixture to a 1 L separatory funnel and extract the aqueous phase with ethyl acetate (3 x 250 mL).[1]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.[1]

-

Purification: Purify the crude product by column chromatography on silica gel (100-200 mesh). Elute with a mixture of 5% ethyl acetate in hexane to afford the pure diethyl 2-(4-nitrobenzyl)malonate.[1]

Data Presentation

Table 1: Summary of Product Data

| Parameter | Value | Reference |

| Product Name | Diethyl 2-(4-nitrobenzyl)malonate | [2] |

| Alternate Names | (p-Nitrobenzyl)malonic acid diethyl ester, Diethyl (4-nitrobenzyl)malonate | [2] |

| Molecular Formula | C₁₄H₁₇NO₆ | [2] |

| Molecular Weight | 295.29 g/mol | [2] |

| CAS Number | 7598-70-1 | [2] |

| Representative Yield | 63% (for the 2-nitro isomer) | [1] |

| Appearance | (Expected) Pale yellow oil or solid | - |

Visualized Experimental Workflow

The following diagram outlines the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of diethyl 2-(4-nitrobenzyl)malonate.

Application Notes

-

Reaction Mechanism: The reaction proceeds via an SN2 mechanism. The α-hydrogens of diethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester carbonyl groups.[3] The base (potassium carbonate) deprotonates the α-carbon to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic benzylic carbon of 4-nitrobenzyl bromide, displacing the bromide leaving group.

-

Choice of Base and Solvent: A moderately strong base like potassium carbonate is sufficient to deprotonate diethyl malonate and is often preferred for its ease of handling and removal compared to stronger bases like sodium ethoxide or sodium hydride.[1][4] Anhydrous polar aprotic solvents like DMF are ideal as they effectively solvate the potassium cation without interfering with the nucleophilic enolate.[5]

-

Scope and Limitations: This alkylation is a key step in the malonic ester synthesis, which ultimately allows for the conversion of an alkyl halide (RX) into a carboxylic acid with two additional carbons (R-CH₂COOH).[3] The reaction works best with primary and secondary alkyl halides.[3] Tertiary halides are not suitable as they will primarily undergo elimination (E2) reactions.[3] Benzyl and allyl halides are particularly reactive and give good yields.[3]

-

Safety Precautions:

-

4-Nitrobenzyl bromide is a lachrymator and should be handled with care in a well-ventilated fume hood.

-

DMF is a potential skin irritant and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Standard laboratory safety procedures should be followed throughout the experiment.

-

References

Application Notes and Protocols: Synthesis of Diethyl 2-(4-nitrophenyl)malonate via Nucleophilic Aromatic Substitution

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of Diethyl 2-(4-nitrophenyl)malonate. The method is based on the nucleophilic aromatic substitution (SNAᵣ) reaction between the sodium enolate of diethyl malonate and an activated aryl halide, such as 4-nitrochlorobenzene. The strongly electron-withdrawing nitro group in the para position of the aryl halide is crucial for activating the ring towards nucleophilic attack.[1][2] The protocol covers the in-situ preparation of sodium ethoxide, formation of the diethyl malonate enolate, the substitution reaction, and subsequent product isolation and purification.

Reaction Principle and Mechanism

The synthesis proceeds in two main stages. First, sodium ethoxide, a strong base, deprotonates the α-carbon of diethyl malonate, which is acidic due to the presence of two flanking carbonyl groups, forming a resonance-stabilized enolate ion.[3][4] Second, this nucleophilic enolate attacks the carbon atom bearing the halogen on the 4-nitrophenyl ring. This addition forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it and facilitates the reaction.[1][2] Finally, the halide ion is eliminated, restoring the aromaticity of the ring and yielding the final product, this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 105-53-3 | Use freshly distilled. |

| 4-Nitrochlorobenzene | C₆H₄ClNO₂ | 157.56 | 100-00-5 | Toxic and irritant. Handle with care. |

| Sodium | Na | 22.99 | 7440-23-5 | Highly reactive. Store under mineral oil. |

| Ethanol, Absolute (Anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | Use >99.5% purity to ensure dry conditions. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | For extraction. Highly flammable. |

| Hydrochloric Acid (2M) | HCl | 36.46 | 7647-01-0 | For neutralization. Corrosive. |

| Magnesium Sulfate, Anhydrous | MgSO₄ | 120.37 | 7487-88-9 | For drying organic layer. |

Experimental Protocol

3.1 Preparation of Sodium Ethoxide Solution

-

Set up a dry, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add 200 mL of absolute ethanol.

-

Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces to the ethanol at a rate that maintains a controllable reflux.

-

Stir the mixture until all the sodium has completely dissolved to form a clear solution of sodium ethoxide.

-

Cool the resulting solution to 0 °C using an ice bath.

3.2 Synthesis of this compound

-

To the cooled sodium ethoxide solution, add 32.0 g (0.2 mol) of diethyl malonate dropwise via the dropping funnel while maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Dissolve 15.8 g (0.1 mol) of 4-nitrochlorobenzene in a minimal amount of absolute ethanol and add it to the reaction mixture.

-

Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

3.3 Work-up and Purification

-

To the resulting residue, add 400 mL of cold 2M hydrochloric acid to neutralize the excess base and quench the reaction.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or methylene chloride (3 x 150 mL).

-

Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain this compound as a solid.

Experimental Workflow

Product Characterization Data

The isolated product should be characterized to confirm its identity and purity.

| Property | Value |

| IUPAC Name | Diethyl 2-(4-nitrophenyl)propanedioate[5] |

| CAS Number | 10565-13-6[5][6] |

| Molecular Formula | C₁₃H₁₅NO₆[5][6] |

| Molecular Weight | 281.26 g/mol [5][6] |

| Appearance | Typically a yellow or off-white solid. |

| Expected ¹H NMR (CDCl₃) | δ (ppm): ~8.2 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~4.9 (s, 1H, CH), ~4.3 (q, 4H, 2x OCH₂), ~1.3 (t, 6H, 2x CH₃). |

| Expected ¹³C NMR (CDCl₃) | δ (ppm): ~166 (C=O), ~148 (Ar-C-NO₂), ~140 (Ar-C), ~130 (Ar-CH), ~124 (Ar-CH), ~63 (OCH₂), ~58 (CH), ~14 (CH₃). |

| Expected IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~2980 (Aliphatic C-H), ~1735 (C=O, ester), ~1520 (N-O, asymmetric stretch), ~1350 (N-O, symmetric stretch), ~1250 (C-O, ester). |

| Expected Yield | Yields for similar nucleophilic aromatic substitutions with malonates can be high. A yield of approximately 80% was reported for a comparable synthesis. |

Safety Precautions

-

Sodium Metal: Reacts violently with water. Handle with forceps and cut under mineral oil. Ensure all glassware is completely dry.

-

Sodium Ethoxide: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Ethanol and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

-

4-Nitrochlorobenzene: Toxic and an irritant. Avoid inhalation and skin contact.

-

Acid/Base: Handle corrosive hydrochloric acid and the basic sodium ethoxide solution with care.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment. Perform a thorough risk assessment for all experimental procedures.

References

Application Notes and Protocols: Purification of Diethyl 2-(4-nitrophenyl)malonate via Recrystallization

Introduction

Diethyl 2-(4-nitrophenyl)malonate is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its purity is crucial for the successful outcome of subsequent reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound using recrystallization, ensuring high purity and yield. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling the compound and for understanding its behavior during the recrystallization process.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₆ | [1][2] |

| Molecular Weight | 281.26 g/mol | [1][2] |

| Melting Point | 58-59 °C | [1] |

| Appearance | Pale yellow solid | Inferred from synthesis of related compounds |

| Solubility in Water | 0.19 g/L (at 25 °C) | [1] |

| CAS Number | 10565-13-6 | [1][2] |

Recrystallization Principle

Recrystallization is based on the principle of differential solubility. The impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain in the solution. The purified crystals are then isolated by filtration. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures in the chosen solvent.

Experimental Protocol

This section details the recommended procedure for the recrystallization of this compound. Ethanol is the recommended solvent due to its effectiveness in recrystallizing structurally similar compounds. An alternative protocol using n-hexane is also described.

Materials and Equipment

-

Crude this compound

-

Ethanol (95% or absolute)

-

n-Hexane (optional, for alternative procedure)

-

Distilled water

-

Activated carbon (optional, for removing colored impurities)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water bath

-

Magnetic stirrer and stir bar

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass rod

-

Ice bath

-

Vacuum oven or desiccator

Recrystallization Workflow

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure (Ethanol)

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol and gently heat the mixture in a water bath on a hot plate while stirring. Continue to add small portions of ethanol until the solid completely dissolves. Avoid adding excess solvent to ensure a good yield.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently heat for a few minutes.

-

Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Complete Crystallization: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.

Alternative Procedure (n-Hexane)

For certain impurities, n-hexane may be a more suitable recrystallization solvent.

-

Dissolution: In a fume hood, suspend the crude product in n-hexane and heat the mixture to 55-60 °C with stirring until the solid is fully dissolved.

-

Crystallization: Slowly cool the solution to 5-10 °C to induce crystallization.

-

Isolation: Collect, wash with cold n-hexane, and dry the crystals as described in the ethanol procedure.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ethanol and n-hexane are flammable. Avoid open flames and sources of ignition.

-

Handle hot glassware with appropriate clamps and heat-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for this compound and the solvents used before starting the procedure.

Expected Results

The recrystallization of this compound from ethanol or n-hexane is expected to yield a pale yellow, crystalline solid with a melting point in the range of 58-59 °C. The purity of the final product can be assessed by techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (e.g., NMR, IR). A successful recrystallization should result in a significant improvement in the purity of the compound.

Troubleshooting

| Issue | Possible Cause | Solution |

| Oiling out | The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooled too quickly. | Use a lower boiling point solvent or a solvent mixture. Ensure slow cooling. |

| No crystal formation | Too much solvent was used, or the solution is supersaturated. | Boil off some of the solvent. Scratch the inside of the flask with a glass rod or add a seed crystal. |

| Low yield | Too much solvent was used, the cooling was not sufficient, or premature crystallization occurred during hot filtration. | Use a minimal amount of hot solvent. Ensure the solution is thoroughly cooled. Pre-warm the filtration apparatus. |

| Colored product | Colored impurities are present. | Use activated carbon during the recrystallization process. |

References

Application Notes and Protocols for the Purification of Diethyl 2-(4-nitrophenyl)malonate by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of Diethyl 2-(4-nitrophenyl)malonate using column chromatography. The following sections outline the optimized conditions, a step-by-step experimental procedure, and a visual representation of the workflow.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful outcome of subsequent reactions. Column chromatography is a widely used technique for the purification of organic compounds, offering effective separation of the desired product from unreacted starting materials and byproducts.[1][2] This protocol is based on established methods for the purification of analogous nitro-containing arylmalonate esters.

Optimized Chromatographic Conditions

The selection of an appropriate stationary and mobile phase is critical for achieving good separation. For this compound, a normal-phase chromatography setup is recommended.

Stationary Phase: Silica gel is the adsorbent of choice due to its polarity and wide applicability in separating moderately polar compounds.[1][2]

Mobile Phase: A mixture of a non-polar solvent like petroleum ether (or hexane) and a moderately polar solvent such as ethyl acetate is effective. Based on the purification of the closely related compound, diethyl 2-(2-nitro-1-phenylethyl) malonate, a starting ratio of 4:1 Petroleum Ether:Ethyl Acetate is recommended.[1][2] This ratio should be optimized by preliminary Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound.

Data Summary

The following table summarizes the recommended conditions for the column chromatography purification of this compound.

| Parameter | Recommended Condition/Value | Notes |

| Stationary Phase | Silica Gel (60-120 mesh) | Standard grade for gravity column chromatography. |

| Mobile Phase | Petroleum Ether:Ethyl Acetate (4:1, v/v) | Initial ratio, to be optimized based on TLC analysis. |

| Elution Mode | Isocratic | A constant mobile phase composition is used. |

| Typical Rf Value | ~0.35 | In the recommended mobile phase (target for optimization). |

| Visualization | UV light (254 nm) | The nitro-aromatic system allows for easy visualization. |

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound using silica gel column chromatography.

Materials and Equipment

-

Crude this compound

-

Silica Gel (60-120 mesh)

-

Petroleum Ether (or Hexane), HPLC grade

-

Ethyl Acetate, HPLC grade

-

Glass chromatography column

-

Separatory funnel (for loading the mobile phase)

-

Cotton wool or glass frit

-

Sand (acid-washed)

-

Collection tubes or flasks

-

TLC plates (silica gel coated)

-

TLC developing chamber